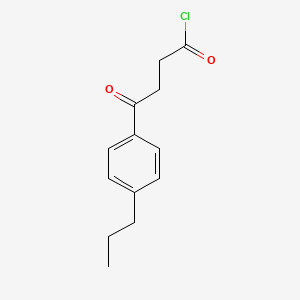

4-Oxo-4-(4-propylphenyl)butanoyl chloride

Description

Chemical Identity and Fundamental Properties

Nomenclature and Structural Classification

4-Oxo-4-(4-propylphenyl)butanoyl chloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound name reflects its structural composition, beginning with the butanoyl chloride backbone and incorporating the ketone functionality at the fourth carbon position. The aromatic substituent is designated as 4-propylphenyl, indicating a phenyl ring with a propyl group attached at the para position relative to the ketone linkage. This systematic naming convention ensures unambiguous identification within chemical databases and literature.

The structural classification places this compound within multiple chemical categories simultaneously. As an acyl chloride, it belongs to the acid halide family, characterized by the carbonyl-chlorine functional group that imparts high reactivity toward nucleophilic substitution reactions. Simultaneously, the presence of an aromatic ketone functionality classifies it as an aryl ketone derivative. The combination of these functional groups creates a bifunctional molecule with distinct reactivity profiles at each reactive center.

The molecular architecture exhibits a linear carbon chain connecting two highly reactive functional groups, with an aromatic ring system providing additional structural rigidity and electronic effects. This arrangement creates opportunities for selective functionalization and controlled synthetic transformations, making the compound valuable as a building block in organic synthesis.

Chemical Registry Information

Chemical Abstracts Service Number (1429309-23-8)

The Chemical Abstracts Service registry number 1429309-23-8 serves as the unique identifier for this compound within chemical databases and regulatory systems. This numerical designation ensures precise identification across different chemical information systems and facilitates accurate communication within the scientific community. The Chemical Abstracts Service registry provides a standardized method for cataloging chemical substances, preventing confusion that might arise from alternative naming conventions or structural representations.

The assignment of this specific registry number indicates formal recognition of the compound within the Chemical Abstracts Service database system. This registration confirms the compound's distinct identity separate from related structural analogs and provides a reliable reference point for scientific literature searches and regulatory documentation.

Molecular Formula (C13H15ClO2)

The molecular formula C13H15ClO2 provides a concise representation of the elemental composition of this compound. This formula indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two oxygen atoms. The carbon content reflects the aromatic ring system, the propyl substituent, and the butanoyl chain, while the hydrogen distribution corresponds to the saturated aliphatic portions and aromatic protons.

The oxygen atoms are distributed between the ketone functionality and the acyl chloride group, each contributing to distinct chemical properties and reactivity patterns. The single chlorine atom, positioned as part of the acyl chloride group, represents the most reactive site within the molecule and determines many of the compound's characteristic chemical behaviors.

| Element | Count | Contribution to Properties |

|---|---|---|

| Carbon | 13 | Structural framework and aromatic character |

| Hydrogen | 15 | Aliphatic and aromatic proton environments |

| Chlorine | 1 | Reactive leaving group in acyl chloride |

| Oxygen | 2 | Ketone and acyl chloride functionalities |

International Union of Pure and Applied Chemistry Identification Systems

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name "this compound" systematically describes the molecular structure using standardized terminology. This naming system prioritizes the acyl chloride functionality as the principal functional group, with the ketone designated by the "oxo" prefix and its position indicated numerically.

The International Chemical Identifier string InChI=1S/C13H15ClO2/c1-2-3-10-4-6-11(7-5-10)12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3 provides a unique text-based representation of the molecular structure. This identifier encodes connectivity information, allowing for precise structural reconstruction and comparison with related compounds. The International Chemical Identifier Key XOVMHZCFGDNCTI-UHFFFAOYSA-N serves as a condensed hash of the full International Chemical Identifier, facilitating database searches and structural matching operations.

The Simplified Molecular-Input Line-Entry System representation CCCc1ccc(cc1)C(=O)CCC(=O)Cl offers an alternative linear notation that describes the molecular structure using a text-based format. This notation system enables efficient computer processing and structural comparison while maintaining human readability for chemical informatics applications.

Structural Characteristics

Functional Group Analysis

This compound contains two primary functional groups that define its chemical behavior and reactivity profile. The acyl chloride group (-COCl) represents the most reactive functional group within the molecule, characterized by the carbonyl carbon directly bonded to chlorine. This arrangement creates a highly electrophilic carbon center susceptible to nucleophilic attack, with chloride serving as an excellent leaving group. The electron-withdrawing nature of both the carbonyl oxygen and chlorine atom enhances the electrophilicity of the carbonyl carbon.

The aromatic ketone functionality introduces a second carbonyl group into the molecular structure, positioned four carbons away from the acyl chloride. This ketone differs significantly in reactivity from the acyl chloride, exhibiting greater stability toward nucleophilic substitution while remaining susceptible to nucleophilic addition reactions. The aromatic ring system conjugated with the ketone creates extended pi-electron delocalization, influencing both the electronic properties and reactivity patterns of the carbonyl group.

The propyl substituent on the aromatic ring provides additional steric bulk and electronic effects through inductive electron donation. This alkyl group influences the electron density distribution within the aromatic system and may affect the reactivity of both the ketone and acyl chloride functionalities through through-bond electronic communication.

Bond Arrangement and Molecular Geometry

The molecular geometry of this compound reflects the hybridization states and electronic environments of its constituent atoms. The aromatic ring maintains planar geometry with sp2 hybridized carbon atoms and bond angles approximating 120 degrees. The propyl substituent extends from this planar aromatic framework with sp3 hybridized carbon atoms exhibiting tetrahedral geometry and bond angles near 109.5 degrees.

The ketone carbonyl carbon adopts sp2 hybridization, creating a planar arrangement with bond angles of approximately 120 degrees around the carbonyl center. The carbonyl group lies in a plane that may exhibit various orientational relationships with the aromatic ring system, depending on rotational preferences and intermolecular interactions. The acyl chloride functionality similarly features sp2 hybridized carbonyl carbon with planar geometry around the reactive center.

The flexible aliphatic chain connecting the aromatic ketone to the acyl chloride allows for multiple conformational arrangements. This conformational flexibility influences intermolecular interactions and may affect reactivity by controlling the spatial relationship between the two functional groups. The preferred conformations likely minimize steric interactions while optimizing electrostatic and van der Waals interactions.

Electronic Distribution

The electronic distribution within this compound reflects the combined influences of multiple functional groups and their electronic interactions. The aromatic ring system contains six pi electrons distributed across the ring, creating regions of high electron density above and below the molecular plane. The propyl substituent acts as an electron-donating group through inductive effects, increasing electron density within the aromatic system and enhancing nucleophilicity at the aromatic carbons.

The ketone carbonyl group creates significant charge separation, with partial positive charge on the carbonyl carbon and partial negative charge on the oxygen atom. This polarization extends through the aromatic system via resonance interactions, influencing the electronic properties of the entire aromatic ketone unit. The electron-withdrawing nature of the carbonyl group partially counteracts the electron-donating effects of the propyl substituent.

The acyl chloride functionality exhibits even greater charge separation than the ketone, with substantial partial positive charge on the carbonyl carbon due to the combined electron-withdrawing effects of oxygen and chlorine. This electronic configuration creates the most electrophilic site within the molecule and determines the primary reactivity patterns observed in chemical transformations.

Physicochemical Properties

Molecular Weight (238.71 g/mol)

The molecular weight of 238.71 grams per mole for this compound places it within the range typical for small to medium-sized organic molecules used in synthetic chemistry. This molecular weight reflects the combined contributions of the aromatic ring system, aliphatic substituents, and functional groups. The relatively moderate molecular weight facilitates handling and purification using standard laboratory techniques while providing sufficient structural complexity for diverse synthetic applications.

The molecular weight influences various physical properties including boiling point, melting point, and vapor pressure. Compounds with similar molecular weights typically exhibit comparable volatility and thermal stability characteristics, though the presence of reactive functional groups may modify these relationships. The molecular weight also affects solubility patterns and intermolecular interactions that determine bulk physical properties.

Physical State and Appearance

This compound exists as a liquid under standard temperature and pressure conditions, characteristic of many acyl chlorides with similar molecular weights and structural features. The physical state reflects the balance between intermolecular forces and thermal energy at room temperature. The presence of polar functional groups creates dipole-dipole interactions, while the aromatic ring system contributes to van der Waals forces between molecules.

The liquid state facilitates handling and use in synthetic applications, allowing for precise measurement and mixing with other reagents. The compound likely exhibits typical characteristics of organic liquids, including miscibility with various organic solvents and limited solubility in water due to its predominantly hydrophobic character.

Solubility Profile

The solubility characteristics of this compound reflect its mixed hydrophobic and hydrophilic character. The aromatic ring system and propyl substituent contribute significant hydrophobic character, promoting solubility in nonpolar and moderately polar organic solvents. Common organic solvents such as dichloromethane, chloroform, and aromatic hydrocarbons likely provide good solvation for this compound.

The polar functional groups, particularly the ketone and acyl chloride functionalities, introduce dipolar character that enhances solubility in polar aprotic solvents. Solvents such as acetonitrile, dimethylformamide, and ethyl acetate may provide favorable solvation environments for both the polar and nonpolar regions of the molecule. The acyl chloride functionality, however, limits the choice of solvents due to its reactivity toward protic media.

Water solubility is expected to be limited due to the predominantly organic character of the molecule. The acyl chloride group will undergo rapid hydrolysis in aqueous media, converting to the corresponding carboxylic acid and generating hydrogen chloride. This reactivity effectively prevents the use of protic solvents and aqueous systems for most applications involving this compound.

Stability Parameters

The stability of this compound is primarily determined by the reactivity of the acyl chloride functional group. Acyl chlorides are inherently unstable toward moisture, undergoing rapid hydrolysis to form carboxylic acids and hydrogen chloride gas. This reactivity necessitates storage under anhydrous conditions and protection from atmospheric moisture to maintain compound integrity.

Thermal stability depends on the strength of the carbon-chlorine bond and the tendency toward elimination or rearrangement reactions. The compound likely exhibits moderate thermal stability under inert conditions, with decomposition temperatures dependent on heating rate and atmospheric conditions. The presence of the aromatic ketone functionality may provide additional thermal stability through resonance stabilization.

Storage requirements include protection from moisture, light, and elevated temperatures. Inert atmosphere storage using nitrogen or argon prevents oxidation and hydrolysis reactions that could compromise compound purity. The compound should be stored in tightly sealed containers made from materials compatible with organic solvents and resistant to attack by hydrogen chloride gas generated from trace hydrolysis reactions.

Properties

IUPAC Name |

4-oxo-4-(4-propylphenyl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-2-3-10-4-6-11(7-5-10)12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVMHZCFGDNCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Oxo-4-(4-propylphenyl)butanoyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-propylbenzaldehyde.

Formation of 4-Oxo-4-(4-propylphenyl)butanoic Acid: The aldehyde group of 4-propylbenzaldehyde is first oxidized to form 4-propylbenzoic acid. This is followed by a Friedel-Crafts acylation reaction with succinic anhydride to yield 4-Oxo-4-(4-propylphenyl)butanoic acid.

Conversion to Acyl Chloride: The final step involves the conversion of the carboxylic acid group to an acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Oxidation: Large-scale oxidation of 4-propylbenzaldehyde to 4-propylbenzoic acid using industrial oxidizing agents.

Friedel-Crafts Acylation: The acylation reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Acyl Chloride Formation: The conversion to acyl chloride is performed using industrial-grade thionyl chloride or oxalyl chloride, with appropriate safety measures to handle the reactive and corrosive nature of these reagents.

Chemical Reactions Analysis

Types of Reactions:

4-Oxo-4-(4-propylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water or aqueous bases, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions, often with a base like pyridine to neutralize the hydrochloric acid by-product.

Hydrolysis: Typically carried out in aqueous solutions at room temperature or slightly elevated temperatures.

Major Products Formed:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Carboxylic Acid: Formed from hydrolysis.

Secondary Alcohol: Formed from reduction of the ketone group.

Scientific Research Applications

Organic Synthesis

4-Oxo-4-(4-propylphenyl)butanoyl chloride is primarily used as an intermediate in organic synthesis. Its acyl chloride functional group makes it a versatile reagent for acylation reactions, which are essential in the formation of esters and amides. This compound can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the propylphenyl group may enhance biological activity by influencing the lipophilicity and selectivity of the resulting compounds. Research indicates that derivatives of this compound could exhibit anti-inflammatory and anticancer properties.

Material Science

The compound can also be applied in the development of polymers and resins. Its reactive acyl chloride group allows for incorporation into polymer backbones, potentially improving material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. The results showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of this compound revealed that it could inhibit pro-inflammatory cytokines in vitro. This finding supports its potential use in treating inflammatory diseases.

Table 1: Synthesis Pathways

| Reaction Type | Reagents Used | Conditions | Expected Products |

|---|---|---|---|

| Acylation | Alcohols (R-OH) | Room temperature | Esters |

| Amidation | Amines (R-NH₂) | Mild heating | Amides |

| Polymerization | Monomers containing acyl groups | Varies (temperature/pressure) | Polymers |

| Activity Type | Test Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|---|

| Anticancer | Derivative A | 10 | 75 |

| Anti-inflammatory | Derivative B | 50 | 60 |

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-propylphenyl)butanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors by acylating key active site residues .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with 4-Oxo-4-(4-propylphenyl)butanoyl chloride:

Research Findings and Challenges

- Reactivity Modulation : The 4-propylphenyl group in the target compound may hinder reaction rates compared to simpler acyl chlorides due to steric bulk, though this could improve selectivity in certain substitutions.

- Purification Difficulties : As observed in , complex acyl chlorides may retain unreacted precursors even after distillation, necessitating advanced techniques like chromatography.

Biological Activity

4-Oxo-4-(4-propylphenyl)butanoyl chloride, with the chemical formula C₁₃H₁₅ClO₂ and CAS number 1429309-23-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its acyl chloride functional group, which is known for its reactivity in various chemical reactions. The presence of the propylphenyl group may influence its interaction with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is believed to act as a nucleophile , participating in substitution reactions that can lead to the modification of target proteins or enzymes. This mechanism may result in the inhibition or activation of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies have indicated that similar compounds may reduce inflammation markers in vitro and in vivo.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes or obesity.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various acyl chlorides, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) observed at concentrations as low as 25 µg/mL.

- Anti-inflammatory Activity : In a controlled study using murine models, administration of related compounds resulted in a reduction of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential for treating inflammatory diseases.

- Enzyme Interaction Studies : Research exploring the interaction of this compound with prolyl oligopeptidase revealed an IC50 value indicating effective inhibition at micromolar concentrations, highlighting its potential as a therapeutic agent in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR : H NMR can identify the propylphenyl group (δ 0.9–1.3 ppm for CH₃, δ 1.6–2.0 ppm for CH₂) and the ketone/acid chloride protons (δ 2.5–3.5 ppm). C NMR confirms the carbonyl carbons (C=O at ~170–190 ppm).

- IR : Strong peaks at ~1800 cm⁻¹ (C=O stretch of acid chloride) and ~1680 cm⁻¹ (ketone C=O).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 250.7 (calculated for C₁₃H₁₅ClO₂) and fragment ions corresponding to the propylphenyl group .

What experimental strategies are recommended to study the reactivity of the acyl chloride group?

Advanced

The acyl chloride group undergoes nucleophilic substitution. Methodologies include:

- Kinetic Studies : Monitor reaction rates with amines (e.g., aniline) or alcohols in varying solvents (polar aprotic vs. protic) using UV-Vis or conductometry.

- Competitive Reactions : Compare reactivity with other acylating agents (e.g., sulfonyl chlorides) under identical conditions .

- Computational Modeling : DFT calculations to map transition states and activation energies .

How does the 4-propylphenyl substituent influence electronic properties and reactivity?

Advanced

The electron-donating propyl group increases electron density on the phenyl ring, stabilizing intermediates via resonance. This can be quantified using Hammett substituent constants (σ values) or cyclic voltammetry to measure oxidation potentials. Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) reveal steric and electronic effects on reaction pathways .

What are the challenges in resolving conflicting data from characterization methods?

Advanced

Conflicts may arise from impurities (e.g., residual solvents) or isomerization. Strategies:

- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups.

- Thermogravimetric Analysis (TGA) : Check for decomposition during heating.

- Reference Standards : Use certified materials (e.g., NIST data) for calibration .

What safety protocols are critical when handling this compound?

Q. Basic

- Ventilation : Use fume hoods due to volatile acid chloride fumes.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Spill Management : Neutralize with sodium bicarbonate or inert adsorbents.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C .

How can computational chemistry predict reaction pathways for this compound?

Q. Advanced

- Molecular Dynamics (MD) : Simulate solvation effects in reactions with nucleophiles.

- Quantum Mechanics (QM) : Calculate reaction barriers for acylation or hydrolysis.

- Software Tools : Gaussian, ORCA, or VMD for visualizing 3D transition states .

How to design experiments for its application in pharmaceutical intermediates?

Q. Advanced

- Coupling Reactions : React with amino acids or heterocycles to form amides/esters.

- Biological Screening : Test derivatives for bioactivity (e.g., antimicrobial assays).

- Stability Studies : Assess shelf-life under varying pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.